2-chloro-4-isocyanato-1-(trifluoromethyl)benzene
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Overview
Description
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NO. It is a derivative of phenyl isocyanate, characterized by the presence of a chloro and trifluoromethyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different scientific fields .
Preparation Methods
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylaniline with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. Industrial production methods often involve the use of triphosgene as a safer alternative to phosgene .
Chemical Reactions Analysis
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: It can react with water to form amines and carbon dioxide.
Polymerization: When reacted with diols or polyols, it forms polyurethanes.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including thioureas and oxazolidinones.
Biology: It is utilized in the development of biochemical assays and as a reagent in protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polyurethanes.
Mechanism of Action
The mechanism of action of 2-chloro-4-isocyanato-1-(trifluoromethyl)benzene involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are essential in various chemical and biological processes .
Comparison with Similar Compounds
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
4-Chloro-3-trifluoromethylphenyl isothiocyanate: Similar structure but contains an isothiocyanate group instead of an isocyanate group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains two trifluoromethyl groups on the benzene ring.
4-Chlorophenyl isocyanate: Contains a chloro group but lacks the trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C8H3ClF3NO |
---|---|
Molecular Weight |
221.56 g/mol |
IUPAC Name |
2-chloro-4-isocyanato-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |
InChI Key |
HCWZJEXQULSHSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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